molecular formula C22H17FN2OS2 B2747245 4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291861-93-2

4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2747245
CAS No.: 1291861-93-2
M. Wt: 408.51
InChI Key: RSSNJDXKUGHRMT-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H17FN2OS2 and its molecular weight is 408.51. The purity is usually 95%.
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Biological Activity

The compound 4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H17FN2O1S2\text{C}_{18}\text{H}_{17}\text{F}\text{N}_{2}\text{O}_{1}\text{S}_{2}

This molecular configuration includes a thiophene ring, a pyrrole moiety, and various substituents that contribute to its biological activity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, particularly in the fields of anticancer , antimicrobial , and anti-inflammatory effects.

Anticancer Activity

Research has demonstrated that the compound shows significant cytotoxicity against various cancer cell lines. For instance, in an assay involving the 4T1 breast cancer cell line, the compound exhibited an IC50 value of approximately 13.23 μM , indicating potent anticancer properties. The mechanism is believed to involve apoptosis induction and disruption of cell cycle progression.

Cell Line IC50 (μM) Mechanism
4T113.23Apoptosis induction
A54926.00Cell cycle arrest
HT-2949.85Growth inhibition

Antimicrobial Activity

The compound also displays notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL depending on the strain tested. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory activity in several models. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models of inflammation.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
  • Modulation of Gene Expression : The compound may alter the expression of genes associated with apoptosis and cell proliferation.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on human lung cancer cells (A549). Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed through flow cytometry analysis.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed promising results with MIC values lower than those for standard antibiotics.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, treatment with the compound significantly reduced paw swelling compared to the control group, highlighting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS2/c1-27-18-6-4-5-17(13-18)24-22(26)21-20(25-11-2-3-12-25)19(14-28-21)15-7-9-16(23)10-8-15/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSNJDXKUGHRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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